molecular formula C14H23NO2 B13404164 Tapentadol-d5 N-Oxide CAS No. 1346603-32-4

Tapentadol-d5 N-Oxide

Cat. No.: B13404164
CAS No.: 1346603-32-4
M. Wt: 242.37 g/mol
InChI Key: QJMYEQICSAOVMO-ODWVCUCBSA-N
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Description

Tapentadol-d5 N-Oxide is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Tapentadol, a centrally acting opioid analgesic. The compound is often utilized in analytical and bioanalytical studies to understand the pharmacokinetics and metabolism of Tapentadol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tapentadol-d5 N-Oxide typically involves the introduction of a deuterium label into the Tapentadol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents in the oxidation process. The reaction conditions often involve controlled temperature and pressure to ensure the stability of the deuterium label.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. Quality control measures are stringent to ensure the consistency and reliability of the compound for research purposes.

Chemical Reactions Analysis

Types of Reactions

Tapentadol-d5 N-Oxide undergoes various chemical reactions, including:

    Oxidation: Conversion to its N-oxide form.

    Reduction: Potential reduction back to Tapentadol-d5.

    Substitution: Possible substitution reactions at the phenolic or amine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: this compound.

    Reduction: Tapentadol-d5.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tapentadol-d5 N-Oxide is extensively used in scientific research, including:

    Chemistry: Studying the reaction mechanisms and pathways of Tapentadol.

    Biology: Investigating the metabolic pathways and biological effects of Tapentadol.

    Medicine: Understanding the pharmacokinetics and pharmacodynamics of Tapentadol for better therapeutic applications.

    Industry: Quality control and validation of analytical methods for Tapentadol and its metabolites.

Mechanism of Action

Tapentadol-d5 N-Oxide exerts its effects through its parent compound, Tapentadol, which acts as a mu-opioid receptor agonist and a norepinephrine reuptake inhibitor. The dual mechanism of action involves binding to the mu-opioid receptors to produce analgesia and inhibiting the reuptake of norepinephrine to enhance pain relief. The N-oxide form is primarily used to study these mechanisms in a controlled manner.

Comparison with Similar Compounds

Similar Compounds

    Tapentadol: The parent compound with similar analgesic properties.

    Tramadol: Another centrally acting analgesic with dual mechanisms of action.

    Oxycodone: A potent opioid analgesic with a different mechanism of action.

Uniqueness

Tapentadol-d5 N-Oxide is unique due to its stable isotope label, which allows for precise analytical studies. It provides insights into the metabolic and pharmacokinetic profiles of Tapentadol without interference from endogenous compounds. This makes it a valuable tool in both preclinical and clinical research settings.

Properties

CAS No.

1346603-32-4

Molecular Formula

C14H23NO2

Molecular Weight

242.37 g/mol

IUPAC Name

(2R,3R)-4,4,5,5,5-pentadeuterio-3-(3-hydroxyphenyl)-N,N,2-trimethylpentan-1-amine oxide

InChI

InChI=1S/C14H23NO2/c1-5-14(11(2)10-15(3,4)17)12-7-6-8-13(16)9-12/h6-9,11,14,16H,5,10H2,1-4H3/t11-,14+/m0/s1/i1D3,5D2

InChI Key

QJMYEQICSAOVMO-ODWVCUCBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@H](C1=CC(=CC=C1)O)[C@@H](C)C[N+](C)(C)[O-]

Canonical SMILES

CCC(C1=CC(=CC=C1)O)C(C)C[N+](C)(C)[O-]

Origin of Product

United States

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